molecular formula C27H27N3OS3 B12629602 (5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12629602
M. Wt: 505.7 g/mol
InChI Key: HKHUBHRTAMGAJJ-ULJHMMPZSA-N
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Description

(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrazole moiety. Common reagents used in these reactions include cyclohexylamine, ethylsulfanylbenzaldehyde, and phenylhydrazine. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thioether using reducing agents like lithium aluminum hydride.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, thioethers, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone and pyrazole rings may play a role in binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring, such as pioglitazone, which is used as an antidiabetic agent.

    Pyrazoles: Compounds with a pyrazole ring, such as celecoxib, which is used as an anti-inflammatory drug.

Uniqueness

The uniqueness of (5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features, which may confer distinct chemical and biological properties compared to other compounds with similar individual components.

Properties

Molecular Formula

C27H27N3OS3

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N3OS3/c1-2-33-23-15-13-19(14-16-23)25-20(18-29(28-25)21-9-5-3-6-10-21)17-24-26(31)30(27(32)34-24)22-11-7-4-8-12-22/h3,5-6,9-10,13-18,22H,2,4,7-8,11-12H2,1H3/b24-17-

InChI Key

HKHUBHRTAMGAJJ-ULJHMMPZSA-N

Isomeric SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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